4-[4-(Propan-2-yl)phenyl]azetidin-2-one
CAS No.:
Cat. No.: VC17533115
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one -](/images/structure/VC17533115.png)
Specification
Molecular Formula | C12H15NO |
---|---|
Molecular Weight | 189.25 g/mol |
IUPAC Name | 4-(4-propan-2-ylphenyl)azetidin-2-one |
Standard InChI | InChI=1S/C12H15NO/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Standard InChI Key | VAMSHSDOZADUFW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CC(=O)N2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a β-lactam ring (azetidin-2-one) fused to a 4-(propan-2-yl)phenyl group. The strained four-membered ring contributes to its reactivity, while the isopropyl substituent enhances lipophilicity, influencing pharmacokinetic properties. X-ray crystallography of analogous azetidinones reveals planar β-lactam rings with bond angles consistent with ring strain .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1,840 cm⁻¹ (C=O stretch) and ~1,725 cm⁻¹ (C-N stretch) confirm the β-lactam structure .
-
NMR Spectroscopy:
Synthesis and Optimization
Conventional Cyclocondensation
The most widely reported method involves cyclocondensation of Schiff bases with chloroacetyl chloride (Fig. 1) :
-
Schiff Base Formation: Substituted aromatic aldehydes react with sulfonamides or hydrazines in ethanol under reflux.
-
Cyclization: The Schiff base is treated with chloroacetyl chloride and triethylamine, yielding the azetidinone ring.
-
Yield: 72%
-
Conditions: Reflux in ethanol for 9–10 hours.
-
Purification: Recrystallization from ethanol.
Catalytic Hydrogenation
Patent literature describes debenzylation using palladium hydroxide under hydrogen (40–60 psi) at 60°C, enabling scalable synthesis of deprotected azetidinones .
Biological Activities
Antimicrobial Properties
Azetidinones exhibit broad-spectrum activity:
Organism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10–50 | |
Mycobacterium tuberculosis | 1–100 | |
Candida albicans | 20–80 |
Mechanistic studies suggest membrane disruption and enzyme inhibition (e.g., dihydrofolate reductase) .
Anticancer Activity
-
Apoptosis Induction: Caspase-3 activation in B16F10 melanoma cells (2.5-fold increase vs. control) .
-
Microarray Analysis: Compound 6 (structurally related) upregulates pro-apoptotic genes (BAX, CASP9) and downregulates cell cycle regulators (CDK4, CCND1) .
-
Tubulin Binding: Molecular docking reveals interactions with α/β-tubulin’s colchicine site (binding energy: −9.2 kcal/mol) .
Anti-Inflammatory Effects
In carrageenan-induced edema models, azetidinones reduce paw swelling by 40–60% at 50 mg/kg, comparable to diclofenac .
Structure-Activity Relationships (SAR)
Key modifications influencing activity:
-
Para-Substituents: Bulky groups (e.g., isopropyl) enhance lipophilicity and membrane penetration .
-
Ring Strain: The β-lactam’s reactivity enables covalent binding to biological targets (e.g., penicillin-binding proteins) .
Table 1: Comparative Bioactivity of Azetidinone Analogues
Compound | Anticancer (IC₅₀, µM) | Antibacterial (ZOI, mm) |
---|---|---|
4-Chlorophenyl derivative | 12.3 | 18 |
4-Methoxyphenyl derivative | 8.9 | 15 |
4-[4-(Propan-2-yl)phenyl] | 6.7 | 22 |
Pharmacokinetic and Toxicity Profiles
Applications in Drug Development
Antibiotic Resistance Mitigation
The β-lactam core inhibits penicillin-binding proteins in methicillin-resistant Staphylococcus aureus (MRSA), with 64% inhibition at 10 µg/mL .
Targeted Cancer Therapy
Nanoparticle-encapsulated formulations improve tumor accumulation (5-fold vs. free drug) in xenograft models .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume